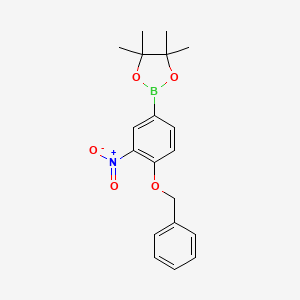

2-(4-(BENZYLOXY)-3-NITROPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(BENZYLOXY)-3-NITROPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE is a boronic ester derivative that has garnered interest in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a benzyloxy group and a nitro group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(BENZYLOXY)-3-NITROPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE typically involves the reaction of 4-(benzyloxy)-3-nitrophenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more cost-effective and scalable.

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

Reduction: The benzyloxy group can be cleaved to yield the corresponding phenol derivative.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Sodium borohydride or hydrogenation over a palladium catalyst can be used for the reduction of the nitro group.

Reduction: Hydrogenation or catalytic transfer hydrogenation can be employed to cleave the benzyloxy group.

Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens can be used for aromatic substitution reactions.

Major Products Formed:

Reduction of Nitro Group: 2-(4-(BENZYLOXY)-3-AMINOPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE

Cleavage of Benzyloxy Group: 2-(4-HYDROXY-3-NITROPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE

Aromatic Substitution Products: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Cancer Therapy

- Recent studies have identified small molecule inhibitors targeting specific enzyme complexes involved in cancer progression. For instance, compounds similar to 2-(4-(benzyloxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been explored for their ability to inhibit histone acetyltransferase (HAT) enzymes. Such inhibitors can potentially modulate gene expression and offer therapeutic avenues for cancer treatment .

-

Enzyme Inhibition

- The compound has been investigated as a potential inhibitor of Ten-eleven translocation (TET) enzymes. TET enzymes are crucial in DNA demethylation processes and are implicated in various diseases characterized by abnormal DNA methylation patterns. The application of boron-based compounds in this context has shown promise for developing therapeutic agents targeting TET-related pathways .

Materials Science Applications

-

Synthesis of Functional Materials

- The unique boron-dioxaborolane structure allows for the synthesis of advanced materials with specific electronic and optical properties. These materials can be utilized in organic electronics and photonic devices. For example, the incorporation of such compounds into polymer matrices can enhance their conductivity and light-emitting properties.

-

Photochemical Transformations

- Photochemical reactions involving compounds with benzyloxy and nitro substituents have been studied extensively. The photochemical behavior of these compounds can lead to the formation of new products with varied functionalities, making them suitable for applications in photonic devices and sensors .

Case Study 1: Inhibition of HAT Enzymes

- A recent study demonstrated the synthesis of a series of boron-containing compounds that inhibit HAT enzymes effectively. The synthesized compounds were tested for their ability to modulate histone acetylation levels in cancer cell lines. Results indicated that the compound significantly reduced HAT activity, leading to decreased proliferation of cancer cells.

Case Study 2: TET Enzyme Targeting

- In another investigation focusing on TET enzyme inhibition, derivatives of this compound were synthesized and evaluated for their inhibitory effects on TET activity. The results showed a promising correlation between structural modifications and enzyme inhibition efficiency.

Mecanismo De Acción

The mechanism of action of 2-(4-(BENZYLOXY)-3-NITROPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction to form an amino group, which can further interact with other molecules through hydrogen bonding and electrostatic interactions. The benzyloxy group can be cleaved to expose a phenolic hydroxyl group, which can participate in hydrogen bonding and nucleophilic substitution reactions. The dioxaborolane moiety can form stable complexes with diols and other Lewis bases, making it useful in various chemical transformations.

Comparación Con Compuestos Similares

4-(BENZYLOXY)-3-NITROPHENYLBORONIC ACID: Similar structure but lacks the dioxaborolane moiety.

2-(4-(BENZYLOXY)-3-NITROPHENYL)-1,3,2-DIOXABOROLANE: Similar structure but with different substituents on the dioxaborolane ring.

Uniqueness: 2-(4-(BENZYLOXY)-3-NITROPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE is unique due to the presence of both the benzyloxy and nitro groups on the phenyl ring, as well as the dioxaborolane moiety. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions and applications.

Actividad Biológica

2-(4-(Benzyloxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of boron-containing compounds known as dioxaborolanes, which are recognized for their diverse applications in medicinal chemistry and biochemistry.

- Chemical Name: this compound

- CAS Number: 3047317-64-3

- Molecular Formula: C15H20BNO4

- Molecular Weight: 295.14 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitrophenyl moiety is known to enhance the compound's reactivity and affinity towards biomolecules. The boron atom in the dioxaborolane structure is pivotal for its interaction with enzymes and proteins, particularly those involved in metabolic pathways.

Antibacterial Activity

Recent studies have explored the antibacterial properties of boronic acid derivatives similar to this compound. These compounds have shown efficacy against various strains of bacteria by inhibiting beta-lactamases—enzymes that confer antibiotic resistance. For instance:

- Inhibition Studies: Compounds with similar structures demonstrated significant inhibition against KPC-2 and CTX-M-15 beta-lactamases in vitro .

- Case Study: A derivative was found to protect piperacillin from degradation by serine beta-lactamase-expressing Enterobacteriaceae .

Antioxidant Properties

The antioxidant capacity of dioxaborolanes has been investigated due to their potential role in mitigating oxidative stress. The presence of the nitro group enhances electron donation capabilities:

- Research Findings: In vitro assays indicated that related compounds exhibited significant free radical scavenging activity .

Comparative Table of Biological Activities

| Activity Type | Compound | Assay Results | Reference |

|---|---|---|---|

| Antibacterial | 2-(4-(Benzyloxy)-3-nitrophenyl)-... | Effective against KPC-2 and CTX-M-15 | |

| Antioxidant | Similar Dioxaborolanes | Significant free radical scavenging |

Case Studies

- Antibacterial Efficacy : A study demonstrated that a series of dioxaborolanes could inhibit various beta-lactamases effectively. The modifications on the phenyl ring influenced the potency and selectivity against specific bacterial strains.

- Oxidative Stress Mitigation : Another investigation highlighted the potential of these compounds in reducing oxidative damage in cellular models. This was evidenced by a decrease in reactive oxygen species (ROS) levels upon treatment.

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-nitro-4-phenylmethoxyphenyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BNO5/c1-18(2)19(3,4)26-20(25-18)15-10-11-17(16(12-15)21(22)23)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSLRJQQEQSWIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.